N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide
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Overview
Description
N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide typically involves a series of organic reactions. One common method includes the reaction of 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline with 4-methylbenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide is unique due to its specific structural features and biological activities. Similar compounds include:
Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit similar antimicrobial and anticancer properties.
Thioamide derivatives: Compounds with thioamide groups also show antimicrobial activities but may differ in their spectrum of activity and potency.
By comparing these compounds, this compound stands out due to its combined benzoxazole and thioamide functionalities, which contribute to its unique biological activities .
Properties
IUPAC Name |
N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-13-3-6-15(7-4-13)21(28)27-23(30)25-16-8-9-18(24)17(12-16)22-26-19-10-5-14(2)11-20(19)29-22/h3-12H,1-2H3,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJAJRPJAVIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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